2-Chloro-5-ethyl-6-methyl-3-nitropyridine
Overview
Description
2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the second position, an ethyl group at the fifth position, a methyl group at the sixth position, and a nitro group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine typically involves the nitration of 2-chloro-5-ethyl-6-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethyl-6-methyl-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 2-chloro-5-ethyl-6-methyl-3-aminopyridine.
Oxidation: Formation of 2-chloro-5-formyl-6-methyl-3-nitropyridine or 2-chloro-5-carboxy-6-methyl-3-nitropyridine.
Scientific Research Applications
2-Chloro-5-ethyl-6-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. For instance, when used as an antimicrobial agent, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. In the context of anticancer research, it may inhibit specific molecular targets or pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-3-nitropyridine
- 2-Chloro-5-methyl-6-nitropyridine
- 2-Chloro-3-nitro-5-ethylpyridine
Uniqueness
2-Chloro-5-ethyl-6-methyl-3-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-5-ethyl-6-methyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)8(9)10-5(6)2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPUTFQHLXILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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